molecular formula C12H8ClN B1383561 1-(Chloromethyl)naphthalene-2-carbonitrile CAS No. 1261626-83-8

1-(Chloromethyl)naphthalene-2-carbonitrile

Cat. No.: B1383561
CAS No.: 1261626-83-8
M. Wt: 201.65 g/mol
InChI Key: POGXGDVZXFSKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)naphthalene-2-carbonitrile is an organic compound with the molecular formula C12H8ClN. It is a derivative of naphthalene, characterized by the presence of a chloromethyl group at the first position and a carbonitrile group at the second position on the naphthalene ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)naphthalene-2-carbonitrile can be synthesized through various methods. One common approach involves the chloromethylation of naphthalene-2-carbonitrile. This reaction typically requires the use of chloromethylating agents such as formaldehyde and hydrochloric acid, often in the presence of a catalyst like zinc chloride . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing efficient purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)naphthalene-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The carbonitrile group can also engage in reactions that modify its electronic properties, influencing the overall reactivity of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Chloromethyl)naphthalene-2-carbonitrile is unique due to the presence of both chloromethyl and carbonitrile groups, providing a combination of reactivity and stability that is valuable in various synthetic applications. Its dual functional groups allow for a broader range of chemical transformations compared to its analogs .

Properties

IUPAC Name

1-(chloromethyl)naphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGXGDVZXFSKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Chloromethyl)naphthalene-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(Chloromethyl)naphthalene-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-(Chloromethyl)naphthalene-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-(Chloromethyl)naphthalene-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(Chloromethyl)naphthalene-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-(Chloromethyl)naphthalene-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.